molecular formula C20H22F3N3O B5413658 N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B5413658
M. Wt: 377.4 g/mol
InChI Key: NGAJUYRZSNINOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a trifluoromethyl group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-benzylpiperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to the combination of the piperazine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-7-4-8-18(13-17)26-11-9-25(10-12-26)15-19(27)24-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAJUYRZSNINOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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